![molecular formula C18H17NO4S2 B2560563 3-(phenylsulfonyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide CAS No. 2034564-49-1](/img/structure/B2560563.png)
3-(phenylsulfonyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide
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Description
This compound is an organic molecule that contains functional groups such as a phenylsulfonyl group, a propanamide group, a furan ring, and a thiophene ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as organic synthesis or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the furan and thiophene rings suggests that the compound could have interesting electronic properties, as these heterocycles are often found in conductive and semiconductive materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the phenylsulfonyl group could undergo reactions such as elimination or substitution, and the propanamide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the furan and thiophene rings could affect its electronic properties, and the propanamide group could influence its solubility in different solvents .Mechanism of Action
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(23-15)14-8-10-24-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBZKLICEYAYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide |
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